N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
This compound features a nicotinamide backbone substituted with a trifluoromethyl group at position 6, a cyclopentyl group on the amide nitrogen, and an ethyl chain linked to a pyrazolyl-pyridinyl moiety. Its molecular formula is C₂₂H₂₃F₃N₆O (MW ≈ 456.46 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolyl-pyridinyl substituent may facilitate interactions with biological targets such as kinases or microbial enzymes .
Properties
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O/c23-22(24,25)20-6-5-17(15-27-20)21(31)30(18-3-1-2-4-18)14-13-29-12-9-19(28-29)16-7-10-26-11-8-16/h5-12,15,18H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDTQRHUCUDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Cyclopentyl group : Enhances lipophilicity.
- Pyridinyl-substituted pyrazole : Known for diverse biological activities.
- Trifluoromethyl group : Increases metabolic stability and influences pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 361.449 g/mol.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits enzyme inhibitory properties, particularly against:
- Phosphodiesterases (PDEs) : Compounds with similar structures have shown inhibition of PDEs, which play critical roles in signal transduction pathways.
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | PDE4D | TBD | Potential anti-inflammatory effects |
| Similar Compounds | Various PDEs | < 1.0 | Demonstrated significant selectivity |
Anticancer Activity
The compound's structural components suggest potential applications in oncology. Research indicates that similar compounds can induce apoptosis in cancer cells through:
- Synthetic lethality : Targeting specific genetic vulnerabilities in tumor cells.
Case Study : A study highlighted the effectiveness of similar pyrazole derivatives in enhancing the cytotoxic effects of standard chemotherapy agents like temozolomide in glioblastoma models, suggesting a synergistic effect that warrants further exploration for this compound .
Pharmacological Applications
The potential applications for this compound include:
- Anti-inflammatory agents : Due to its possible PDE inhibitory effects.
- Antitumor agents : Leveraging its structural similarities to known anticancer compounds.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with similar molecules:
Key Differences and Implications
- Trifluoromethyl vs. Nitrile (Compound 8) : The target’s trifluoromethyl group improves metabolic stability compared to the nitrile in Compound 8, which may exhibit higher reactivity but lower in vivo stability .
- Pyridinyl-Pyrazolyl vs. Methoxy () : The pyridinyl-pyrazolyl group in the target compound likely enhances receptor binding specificity compared to the simpler methoxyphenyl substituent in ’s analog .
- Nicotinamide vs. Quinoline Core (Compound 19g): While both share a trifluoromethyl group, the nicotinamide core may offer better solubility and selectivity for eukaryotic targets, whereas quinoline derivatives often target bacterial DNA gyrase .
- Chloro Substituents () : The chloro groups in ’s compound are typical in agrochemicals for electron-withdrawing effects, whereas the target’s pyridinyl group may reduce off-target toxicity .
Q & A
Q. Optimization Tips :
- Vary solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd for cross-coupling) to improve yields .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, trifluoromethyl carbons at ~120 ppm) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS ensures molecular weight alignment (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Validate empirical formula with <0.4% deviation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Functional group variation : Synthesize analogs with modified pyridinyl, pyrazolyl, or trifluoromethyl groups to assess their impact on bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with potency .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions and guide SAR .
Example : Replace the cyclopentyl group with cyclohexyl to evaluate steric effects on receptor binding .
Advanced: How to resolve discrepancies in biological activity data across experimental models?
Methodological Answer:
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Validate target engagement : Use techniques like thermal shift assays or SPR to confirm direct binding .
- Cross-model correlation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pharmacokinetics) data to identify model-specific artifacts .
Case Study : If activity is higher in cell-free assays than cellular models, assess membrane permeability using Caco-2 assays or logP calculations .
Advanced: What strategies mitigate thermal instability during synthesis or storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identify decomposition temperatures and optimize storage conditions (e.g., desiccated, -20°C) .
- Excipient screening : Test stabilizers like cyclodextrins or antioxidants in formulation studies .
- Degradation pathway analysis : Use LC-MS to characterize degradation products (e.g., hydrolysis of trifluoromethyl group) and adjust synthetic routes accordingly .
Basic: How to assess the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Solubility screening : Test in PBS, DMSO, and simulated gastric fluid via shake-flask method .
- LogP determination : Use HPLC to measure octanol-water partitioning; aim for logP 2–5 for optimal membrane permeability .
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO dosing to calculate AUC, Cₘₐₓ, and half-life .
Advanced: How to address synthetic challenges in scaling up from milligram to gram quantities?
Methodological Answer:
- Purification optimization : Replace column chromatography with recrystallization or flash distillation for cost-effective scaling .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reactions in real-time .
- Hazard analysis : Use differential scanning calorimetry (DSC) to identify exothermic risks during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
